Competitive Antagonism Mechanism vs. Allosteric Inhibitors like Gefapixant
A-317491 exhibits competitive antagonism of P2X3/P2X2/3 receptors, in contrast to the allosteric inhibition displayed by gefapixant (AF-219/MK-7264) [1]. This mechanistic difference is critical for experimental design, as competitive antagonists may be more suitable for binding studies while allosteric modulators can offer pathway-biased pharmacology [1].
| Evidence Dimension | Mechanism of receptor antagonism |
|---|---|
| Target Compound Data | Competitive antagonist |
| Comparator Or Baseline | Gefapixant (AF-219): Allosteric inhibitor |
| Quantified Difference | Mechanistic distinction; not a quantitative potency difference |
| Conditions | Calcium flux and voltage-clamp assays in recombinant P2X3/P2X2/3 expressing cells |
Why This Matters
Researchers requiring competitive binding characteristics for radioligand studies or seeking to avoid allosteric modulation should select A-317491.
- [1] Ford AP, et al. Pharmadynamic (PD) & pharmacokinetic (PK) properties of AF-219: first in class, selective, clinical P2X3 antagonist. FASEB J. 2013;27(1_supplement):887.5. View Source
